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Abstract
Thiiranes, or episulfides, are valuable sulfur-containing three-membered heterocycles that

serve as important building blocks in organic synthesis and are present in various biologically

active molecules. While the direct, stereoselective conversion of epoxides to thiiranes using

Lawesson's reagent is not a widely documented method, this reagent has been successfully

employed in a highly stereoselective synthesis of cis-1,2-diarylthiiranes. This protocol outlines a

novel approach starting from E,E-aldazine N-oxides, which proceeds with excellent

diastereoselectivity. For completeness, this document also provides an overview and protocols

for the more traditional stereospecific conversion of epoxides to thiiranes using common

reagents such as thiourea and potassium thiocyanate, offering a comparative perspective for

researchers in the field.

Introduction
The synthesis of stereochemically defined thiiranes is a significant challenge in synthetic

organic chemistry. The inherent ring strain and the potential for desulfurization make their

stereocontrolled formation and handling non-trivial. Lawesson's reagent, 2,4-bis(4-

methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a powerful thionating agent, most

commonly used for the conversion of carbonyl compounds to thiocarbonyls.[1][2] Recent
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research has demonstrated its utility in a highly diastereoselective synthesis of cis-thiiranes, not

from epoxides, but from readily available E,E-aldazine N-oxides.[3][4][5] This method offers an

alternative and highly selective route to a specific class of thiiranes.

The conventional and more direct approach to thiirane synthesis involves the reaction of

epoxides with sulfur nucleophiles. Reagents such as thiourea and potassium thiocyanate are

widely used for this transformation, which typically proceeds via a double SN2 mechanism,

resulting in a net retention of stereochemistry.[4][6]

These application notes provide detailed protocols for both the innovative Lawesson's reagent-

mediated synthesis of cis-diarylthiiranes and the classical stereospecific conversion of

epoxides to thiiranes, allowing researchers to select the most appropriate method based on

their target molecule and available starting materials.

I. Stereoselective Synthesis of cis-Thiiranes with
Lawesson's Reagent
This novel method provides access to cis-1,2-diarylthiiranes with high diastereoselectivity. The

reaction proceeds through the in situ formation of a trans-thiocarbonyl ylide from an E,E-

aldazine N-oxide, followed by a conrotatory 4π-electrocyclization.[3][5][7]

Reaction Principle and Mechanism
The key to the high stereoselectivity of this reaction lies in the stereospecificity of the individual

steps. The E,E-aldazine N-oxide reacts with Lawesson's reagent to form a putative

thiadiazoline intermediate. This intermediate then undergoes stereospecific extrusion of

dinitrogen to generate a trans-thiocarbonyl ylide. Finally, a thermally allowed 4π-

electrocyclization of the trans-thiocarbonyl ylide proceeds in a conrotatory fashion to furnish the

cis-thiirane.[5][7]
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Caption: Reaction pathway for cis-thiirane synthesis.

Quantitative Data
The reaction has been shown to be effective for a range of substituted benzaldazine N-oxides,

affording the corresponding cis-1,2-diarylthiiranes in good to excellent yields and with high

diastereoselectivity.[3][4]
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Entry Ar Yield (%)
Diastereomeric
Ratio (cis:trans)

1 C₆H₅ 85 >99:1

2 4-MeC₆H₄ 88 >99:1

3 4-MeOC₆H₄ 75 >99:1

4 4-FC₆H₄ 82 >99:1

5 4-ClC₆H₄ 86 >99:1

6 4-BrC₆H₄ 89 >99:1

7 2-ClC₆H₄ 71 98:2

8 1-Naphthyl 78 >99:1

Data sourced from Song, S. et al., Nature Communications, 2022.[3]

Experimental Protocol: Synthesis of cis-1,2-
Diphenylthiirane
Materials:

Benzaldazine N-oxide (E,E-isomer)

Lawesson's Reagent

Anhydrous N,N-Dimethylformamide (DMF)

Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)
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Argon (Ar) gas supply

Standard glassware for inert atmosphere reactions

Procedure:[4][5]

To a solution of benzaldazine N-oxide (1.00 mmol, 224 mg) in anhydrous DMF (5.0 mL) in a

flame-dried flask under an argon atmosphere, cool the mixture to -50 °C.

In a separate flask, dissolve Lawesson's reagent (1.00 mmol, 404 mg) in anhydrous DMPU

(5.0 mL).

Add the solution of Lawesson's reagent dropwise to the cooled solution of benzaldazine N-

oxide, ensuring the internal temperature does not rise above -49 °C.

Stir the reaction mixture at -50 °C for 4 hours.

Upon completion, transfer the reaction mixture to a separatory funnel and dilute with

dichloromethane (4 mL).

Wash the organic mixture sequentially with water (3 x 50 mL) and brine (50 mL).

Extract the combined aqueous layers with dichloromethane (6 x 3 mL).

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford cis-1,2-

diphenylthiirane as a white solid.
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Experimental Workflow

Dissolve Benzaldazine N-Oxide in DMF
Cool to -50 °C

Add Lawesson's Reagent Solution Dropwise

Dissolve Lawesson's Reagent in DMPU

Stir at -50 °C for 4h

Work-up:
Dilute, Wash with H₂O and Brine

Purification:
Column Chromatography

cis-1,2-Diphenylthiirane
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Caption: Workflow for cis-thiirane synthesis.

II. Stereospecific Synthesis of Thiiranes from
Epoxides
The conversion of epoxides to thiiranes is a well-established transformation that generally

proceeds with retention of stereochemistry. This is rationalized by a mechanism involving two

successive SN2 reactions.
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Reaction Principle and Mechanism
The reaction is initiated by the nucleophilic attack of the sulfur reagent (e.g., thiourea) on one of

the epoxide carbons, leading to ring-opening. This is followed by an intramolecular SN2

reaction, where the newly formed alkoxide attacks the carbon bearing the sulfur-containing

leaving group, forming the thiirane ring and displacing a byproduct (e.g., urea). Since both

steps are SN2 reactions, each proceeds with an inversion of configuration, resulting in an

overall retention of the epoxide's stereochemistry in the final thiirane product.

Protocol 1: Using Thiourea
Thiourea is a common and effective reagent for the conversion of epoxides to thiiranes. The

reaction can be performed under various conditions, including with silica gel in the absence of

a solvent for a greener protocol.[3]

Materials:

Epoxide (e.g., (R)-(+)-Styrene oxide)

Thiourea

Silica gel

Dichloromethane (CH₂Cl₂) (for work-up)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:[3]

Prepare a thiourea/silica gel reagent by thoroughly mixing thiourea and silica gel (e.g., in a

1:4 weight ratio).

To the epoxide (1.0 mmol), add the thiourea/silica gel mixture (e.g., 3 g).

Stir the mixture at room temperature. The reaction can be monitored by TLC or GC.

After completion (typically 0.5-3 hours), add dichloromethane (15 mL) and stir for a few

minutes.
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Filter the mixture to remove the silica gel and urea byproduct.

Wash the filtrate with water and dry the organic layer over anhydrous sodium sulfate.

Evaporate the solvent and, if necessary, purify the product by column chromatography to

yield the corresponding thiirane. For (R)-(+)-styrene oxide, this method yields (S)-(+)-styrene

sulfide, demonstrating the stereospecific nature of the reaction.

Protocol 2: Using Potassium Thiocyanate
Potassium thiocyanate is another widely used reagent for this transformation.

Materials:

Epoxide

Potassium thiocyanate (KSCN)

Aqueous ethanol or other suitable solvent system

Procedure:

Dissolve the epoxide (1.0 mmol) in a suitable solvent such as aqueous ethanol.

Add potassium thiocyanate (an excess, e.g., 1.5-2.0 mmol) to the solution.

Heat the reaction mixture to reflux and monitor by TLC.

Once the reaction is complete, cool the mixture to room temperature.

Remove the solvent under reduced pressure.

Partition the residue between water and an organic solvent (e.g., diethyl ether or

dichloromethane).

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium

sulfate.
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Concentrate the organic layer and purify the crude product by chromatography or distillation

to obtain the thiirane.

Comparative Data for Epoxide to Thiirane Conversion
Epoxide
Substrate

Sulfur Reagent Conditions Yield (%)
Stereochemist
ry

cis-Stilbene

oxide
Thiourea

aq. H₂SO₄,

EtOH, reflux
~80

cis-Stilbene

sulfide (retention)

trans-Stilbene

oxide
Thiourea

aq. H₂SO₄,

EtOH, reflux
~85

trans-Stilbene

sulfide (retention)

(R)-(+)-Styrene

oxide

Thiourea/Silica

Gel
Solvent-free, rt 95

(S)-(+)-Styrene

sulfide

(inversion)

Cyclohexene

oxide
KSCN H₂O, reflux >90

Cyclohexene

sulfide (retention)

Note on Styrene Oxide Stereochemistry: The conversion of (R)-(+)-styrene oxide to (S)-(+)-

styrene sulfide is described as an inversion in some literature due to changes in Cahn-Ingold-

Prelog priority rules, but the overall mechanism is a double inversion leading to retention of the

relative stereochemistry.

Conclusion
Lawesson's reagent offers a highly diastereoselective method for the synthesis of cis-1,2-

diarylthiiranes from E,E-aldazine N-oxides, providing a valuable tool for accessing this specific

class of compounds with excellent stereocontrol. While not a direct conversion from epoxides,

this novel pathway complements the traditional methods that utilize reagents like thiourea and

potassium thiocyanate for the stereospecific synthesis of thiiranes from their corresponding

oxiranes. The choice of synthetic route will ultimately depend on the desired thiirane structure

and the availability of the starting materials. These detailed protocols and comparative data

serve as a practical guide for researchers in the synthesis of these important sulfur

heterocycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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